5-Iodo-1-methyluracil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

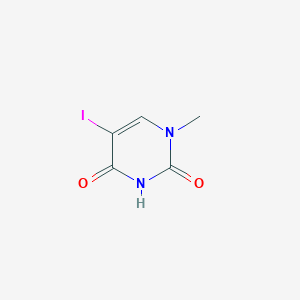

5-Iodo-1-methyluracil is a halogenated derivative of uracil, a pyrimidine nucleobase. This compound is characterized by the substitution of a hydrogen atom at the 5-position of the uracil ring with an iodine atom and the presence of a methyl group at the 1-position. The molecular formula of this compound is C5H5IN2O2, and it is known for its applications in various fields, including medicinal chemistry and molecular biology .

Métodos De Preparación

The synthesis of 5-Iodo-1-methyluracil typically involves the iodination of 1-methyluracil. One common method is the treatment of 1-methyluracil with iodine monochloride (ICl) in methanol at elevated temperatures, which yields this compound in high purity and yield . Another method involves the use of potassium iodide (KI) and hydrogen peroxide (H2O2) as the iodinating agents . These methods are efficient and provide high yields of the desired product.

Análisis De Reacciones Químicas

5-Iodo-1-methyluracil undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as chloride or bromide ions, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less commonly reported.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.

Common reagents used in these reactions include iodine monochloride, potassium iodide, and various palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

5-Iodo-1-methyluracil has several scientific research applications:

Medicinal Chemistry: It is used as a precursor in the synthesis of antiviral and anticancer agents.

Molecular Biology: It serves as a tool in the study of nucleic acid interactions and modifications.

Chemical Synthesis: The compound is utilized in various organic synthesis reactions, including the formation of complex heterocyclic structures.

Mecanismo De Acción

The mechanism of action of 5-Iodo-1-methyluracil involves its interaction with nucleic acids and enzymes. It can inhibit the activity of dihydropyrimidine dehydrogenase, an enzyme involved in pyrimidine metabolism . This inhibition can affect the synthesis and degradation of nucleic acids, leading to potential therapeutic effects in antiviral and anticancer treatments.

Comparación Con Compuestos Similares

5-Iodo-1-methyluracil is similar to other halogenated uracil derivatives, such as 5-fluorouracil and 5-bromouracil. These compounds share a common pyrimidine structure but differ in the halogen substituent at the 5-position. The uniqueness of this compound lies in its specific reactivity and applications:

Actividad Biológica

5-Iodo-1-methyluracil (C5H5IN2O2) is a halogenated derivative of uracil, which has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and molecular biology. This article explores its mechanisms of action, biochemical properties, and potential applications, supported by data tables and relevant case studies.

Target Enzyme

The primary target of this compound is Dihydropyrimidine dehydrogenase [NADP(+)] , an enzyme involved in the metabolism of pyrimidine bases. This interaction catalyzes the reduction of uracil and thymine, influencing the degradation pathway of these bases.

Mode of Action

The compound's action leads to alterations in pyrimidine metabolism, potentially affecting DNA stability and cellular functions. The dehalogenation process, which occurs under acidic conditions, further modifies its biochemical properties, allowing it to interact with various biomolecules .

This compound exhibits several notable biochemical characteristics:

- Dehalogenation : Under acidic conditions, the iodine atom can be removed, leading to different biological effects.

- Cellular Effects : It has been shown to modulate cell-specific functions, particularly in cancerous cells where uracil derivatives play a role in DNA synthesis and repair mechanisms .

- Interactions with Enzymes : The compound can interact with other enzymes involved in nucleic acid metabolism, enhancing its potential as a therapeutic agent .

Applications in Research

This compound has been utilized extensively in various research domains:

- Medicinal Chemistry : It serves as a precursor for synthesizing antiviral and anticancer agents. Its structural similarities to other uracil derivatives allow for modifications that enhance biological activity against specific pathogens or cancer types .

- Molecular Biology : The compound is used to study nucleic acid interactions and modifications, providing insights into DNA/RNA behavior under different chemical environments .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other halogenated uracils such as 5-fluorouracil and 5-bromouracil. The table below summarizes key differences:

| Compound | Target Enzyme | Primary Application | Unique Features |

|---|---|---|---|

| This compound | Dihydropyrimidine dehydrogenase | Antiviral/anticancer agent | Halogen substitution at C5 |

| 5-Fluorouracil | Thymidylate synthase | Chemotherapy | Stronger antitumor activity |

| 5-Bromouracil | Dihydropyrimidine dehydrogenase | Research tool | Similar reactivity to iodinated form |

Case Study 1: Antiviral Activity

In a study examining the antiviral properties of various uracil derivatives, this compound demonstrated significant activity against viral strains similar to those targeted by traditional antiviral agents. The mechanism was attributed to its ability to inhibit viral replication by interfering with nucleic acid synthesis pathways .

Case Study 2: Cancer Therapeutics

Research involving cancer cell lines indicated that this compound could induce apoptosis in certain types of cancer cells. The compound's interaction with metabolic enzymes was critical in reducing cell viability and promoting programmed cell death, highlighting its potential as an anticancer therapeutic agent .

Propiedades

IUPAC Name |

5-iodo-1-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O2/c1-8-2-3(6)4(9)7-5(8)10/h2H,1H3,(H,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCQTJWSCCBUFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)NC1=O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.